

# Application Notes and Protocols for FCX-007 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient eligibility criteria and experimental protocols relevant to the clinical trials of FCX-007, a gene therapy candidate for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB).

# **Patient Eligibility Criteria**

Patients considered for enrollment in FCX-007 clinical trials must meet specific inclusion and exclusion criteria to ensure patient safety and the integrity of the trial data. These criteria are summarized below.

## **Quantitative Eligibility Criteria Summary**



| Criteria Category       | Inclusion Criteria                                                                  | Exclusion Criteria                                                                                                                          |
|-------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Age                     | Phase I: ≥ 18 years[1][2]  Phase II: ≥ 7 years[1][2] Phase  III: ≥ 2 years[3]       | -                                                                                                                                           |
| Diagnosis               | Clinical diagnosis of Recessive<br>Dystrophic Epidermolysis<br>Bullosa (RDEB)[2][4] | -                                                                                                                                           |
| Genetic Confirmation    | Confirmed mutation in the COL7A1 gene[3][5]                                         | -                                                                                                                                           |
| Prior Treatment         | -                                                                                   | Receipt of a chemical or biological investigational product for the specific treatment of RDEB within the last 3 to 6 months[4][5]          |
| Infections              | -                                                                                   | Active infection with Human Immunodeficiency Virus (HIV), Hepatitis B, or Hepatitis C[3][4] Evidence of other systemic infection[3][4]      |
| Malignancy              | -                                                                                   | Current evidence or history of metastatic squamous cell carcinoma at the injection site[4][5]                                               |
| Antibodies              | -                                                                                   | Presence of COL7 antibodies[3][5]                                                                                                           |
| General Health          | -                                                                                   | Medical instability that limits the ability to travel to the investigative site[3][4] Clinically significant abnormal laboratory results[4] |
| Pregnancy/Breastfeeding | -                                                                                   | Female participants who are pregnant or breastfeeding[3][5]                                                                                 |



| Allergies | - | Known allergy to any of the    |
|-----------|---|--------------------------------|
|           |   | constituents of the product[3] |

## **Experimental Protocols**

The production and administration of FCX-007 involves a multi-step process, from patient biopsy to the injection of the genetically modified cell product. The following sections detail the key experimental protocols.

## **Fibroblast Isolation and Culture**

Objective: To isolate and expand autologous dermal fibroblasts from a patient's skin biopsy.

### Methodology:

- Biopsy Collection: A small skin biopsy is obtained from the patient.[6]
- Fibroblast Isolation: The dermal layer of the biopsy is separated, and fibroblasts are isolated from the tissue. These cells are the primary producers of extracellular matrix proteins, including collagen.[1]
- Cell Culture and Expansion: The isolated fibroblasts are cultured and expanded in a
  laboratory setting.[7] This process creates a sufficient number of cells for genetic
  modification and subsequent treatment. A personalized cell bank of the genetically modified
  fibroblasts is cryogenically stored to serve as a long-term source for the patient's therapeutic
  needs.[6]

## **Genetic Modification of Fibroblasts**

Objective: To introduce a functional copy of the COL7A1 gene into the patient's fibroblasts.

#### Methodology:

Vector: A self-inactivating (SIN) lentiviral vector is used to deliver the COL7A1 gene.[6] This
type of vector is designed for safety, as it does not replicate.



 Transduction: The expanded fibroblasts are transduced with the lentiviral vector carrying the COL7A1 gene. This process genetically modifies the cells to produce functional type VII collagen (COL7).[7][8]

### FCX-007 Administration and Wound Assessment

Objective: To deliver the genetically modified fibroblasts to the patient's wounds and assess the treatment's efficacy.

#### Methodology:

- Administration: FCX-007, a suspension of the genetically modified autologous fibroblasts, is administered via intradermal injections directly into and around the patient's blisters and wounds.[1][8]
- Wound Assessment: The healing of treated wounds is monitored at specified time points
   (e.g., 4, 12, 25, and 52 weeks) using methods such as digital photography and biopsies.[1]
   For comparison, in some studies, a similar untreated wound on the same patient is also
   monitored.[7] The primary outcome is often the change in wound surface area.[9]

# Visualizations Signaling Pathway of FCX-007 Mechanism of Action













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. epidermolysisbullosanews.com [epidermolysisbullosanews.com]
- 2. A Study of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa (RDEB) | MedPath [trial.medpath.com]
- 3. A Study of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. FCX-007 for Epidermolysis Bullosa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. castlecreekbio.com [castlecreekbio.com]
- 7. castlecreekbio.com [castlecreekbio.com]
- 8. castlecreekbio.com [castlecreekbio.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for FCX-007 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361955#patient-eligibility-criteria-for-fcx-007-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com